羰基锰

描述

Manganese carbonyl is a reagent used in organometallic reactions to prepare polynuclear selenium manganese carbonyl cluster complexes .

Synthesis Analysis

Manganese carbonyl compounds have been synthesized for various purposes. For instance, new manganese metal carbonyl compounds that contain sulfur and selenium ligands have been synthesized and evaluated for their potential use as photoCORMs .

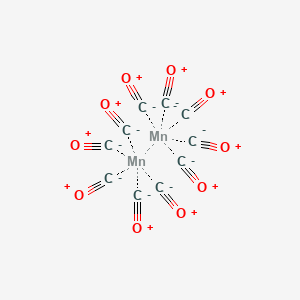

Molecular Structure Analysis

Manganese carbonyl has the chemical formula Mn2(CO)10 . The electronic structure of Mn2(CO)10 was reported in 2017 using the BP86D functional with TZP basis set .

Chemical Reactions Analysis

Manganese carbonyl complexes have been used in various chemical reactions. For example, they have been used as catalysts for the hydrogenation of quinolines and imines . They have also been studied for their photochemistry within a permanently porous metal–organic framework .

Physical And Chemical Properties Analysis

Manganese carbonyl has a molecular weight of 389.98 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.

科学研究应用

Biomedical Applications

Manganese-based nanoparticles, including those derived from manganese carbonyl, have shown great potential for various biomedical applications . These nanoparticles are eco-friendly, economical, biocompatible, and possess strong adsorption properties .

Method of Application

These nanoparticles are used in different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .

Results or Outcomes

The use of these nanoparticles has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .

Near-Infrared-Triggered Carbon Monoxide and Mn2+ Delivery

Manganese carbonyl has been used in the development of a near-infrared (NIR)-responsive nanoplatform . This platform is based on upconversion nanoparticles (UCNPs) loaded with a manganese carbonyl complex .

Method of Application

The UCNPs are used to generate UV light locally, which leads to the photodecomposition of the manganese carbonyl complex into CO and manganese oxide (MnOX). The MnOX is then reduced to Mn2+ by the overexpressed glutathione in cancer cells .

Results or Outcomes

This method allows for the NIR-controlled co-release of CO and Mn2+, enhancing the controlled delivery and biomedical application of carbon monoxide-releasing molecules (CORMs) .

Catalysts for Hydrosilylation Reactions

Manganese carbonyl complexes have been used as catalysts for hydrosilylation reactions .

Method of Application

The bis(imino)pyridine-supported compound (Ph2PPrPDI)Mn mediates ketone hydrosilylation with exceptional activity under solvent-free conditions . Silanes including Ph2SiH2, (EtO)3SiH, (EtO)2MeSiH, and (EtO)Me2SiH were found to partially reduce cyclohexanone in the presence of (Ph2PPrPDI)Mn .

Results or Outcomes

Turnover frequencies of up to 1280 min−1 were observed using PhSiH3 . This method allows for the atom-efficient preparation of tertiary and quaternary silanes .

Electrocatalysts for CO2 Reduction

Manganese carbonyl complexes have been used as selective electrocatalysts for CO2 reduction .

Method of Application

The development and mechanistic study of molecular electrocatalysts that show high selectivity to CO2 reduction in the presence of high proton concentrations is of great interest to the field .

Results or Outcomes

While still an emerging field, manganese-based catalysts can be successfully integrated into electrochemical and photoelectrochemical devices for CO2 reduction .

Manganese Dioxide Applications

Manganese dioxide (MnO2), a type of redox-active transition-metal dioxide, has found wide applications in catalysts, oxidants, ferrites, achromats and battery materials .

Method of Application

MnO2 is also increasingly being used in the biomedical field for disease diagnosis and treatment .

Results or Outcomes

The use of MnO2 has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .

Nanotechnology

Manganese-based nanoparticles, especially those derived from manganese carbonyl, have shown great potential for various applications in nanotechnology .

Method of Application

These nanoparticles are developed due to their unique fundamental properties and are used in various fields .

Results or Outcomes

The development of manganese-based nanoparticles has opened up new possibilities in the field of nanotechnology .

Reductive Transformations

Manganese carbonyl complexes have been used for a broad range of reductive transformations .

Method of Application

Low-valent Mn compounds have proven to be particularly effective for the hydrosilylation of carbonyl- and carboxylate-containing substrates .

Results or Outcomes

This method allows for the atom-efficient preparation of tertiary and quaternary silanes .

安全和危害

属性

IUPAC Name |

carbon monoxide;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10CO.2Mn/c10*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEOTYVTTQCYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Mn2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decacarbonyldimanganese | |

CAS RN |

10170-69-1 | |

| Record name | Dimanganese decacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10170-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese carbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Manganese carbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decacarbonyldimanganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)